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Introduction

Atomic Layer Deposition (ALD) is a thin-film deposition technique that offers exceptional
conformity, thickness control at the angstrom level, and uniformity over large areas. These
characteristics make it a critical process in the fabrication of advanced semiconductor devices,
optical coatings, and protective layers. A key component of any ALD process is the selection of
appropriate precursor materials.

Trimethylaluminium (TMA), Al(CHs)s, is the most widely used and studied aluminum precursor
for the ALD of aluminum-containing films such as aluminum oxide (Al20s3) and aluminum nitride
(AIN). However, TMA is highly pyrophoric, meaning it can spontaneously ignite in air, which
poses significant handling and safety challenges.

To mitigate these risks, TMA is often used in the form of a Lewis acid-base adduct.
Trimethyl(triethylamine)aluminium, an adduct of TMA and triethylamine (NEts), is one such
compound. The triethylamine ligand stabilizes the electron-deficient TMA molecule, reducing its
pyrophoricity and making it safer to handle and deliver to the ALD reactor. Inside the reactor,
the adduct can dissociate, releasing TMA to participate in the surface reactions.
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These application notes provide a comprehensive overview of the use of

Trimethyl(triethylamine)aluminium as a precursor for ALD, with a focus on the deposition of

Al203 and AIN. The protocols provided are based on the well-established chemistry of TMA,

with considerations for the use of the triethylamine adduct as the source material.

Precursor Properties: Trimethylaluminium (TMA) vs.
Trimethyl(triethylamine)aluminium

The choice of precursor is critical for a successful ALD process. While TMA is the reactive

species at the substrate surface, the use of its triethylamine adduct affects handling and

delivery.

Property

Trimethylaluminium (TMA)

Trimethyl(triethylamine)alu
minium

Chemical Formula

Al2(CHs)s (dimer in liquid/gas
phase)

(CHs)3Al:N(Cz2Hs)3

Colorless liquid or solid

Appearance Colorless liquid ) )
(depending on purity)
Molar Mass 72.09 g/mol (monomer) 173.28 g/mol [1]
Pyrophoric (ignites Reduced pyrophoricity, safer to
Key Hazard

spontaneously in air)[2]

handle

Vapor Pressure

High

Lower than TMA, requires

appropriate delivery system

Role in ALD

Direct precursor for Al

deposition

A stabilized source for the
delivery of TMA to the reactor

Applications in Atomic Layer Deposition

Trimethyl(triethylamine)aluminium is primarily used as a safer alternative to TMA for

depositing high-quality aluminum-containing thin films.

Aluminum Oxide (Al203) Deposition
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Al20s films grown by ALD are known for their excellent dielectric properties, thermal stability,
and barrier performance. They are widely used in:

Gate dielectrics in transistors[2]

Passivation layers for solar cells and other electronic devices|2]

Encapsulation layers for OLEDs and other sensitive components

Moisture and gas barriers for flexible electronics and pharmaceutical packaging

Aluminum Nitride (AIN) Deposition

AlIN is a wide-bandgap semiconductor with high thermal conductivity, making it suitable for:

Dielectric layers in high-power and high-frequency devices[3]

Buffer layers for the growth of other nitride semiconductors (e.g., GaN)[4]

Piezoelectric materials in MEMS and sensors

Heat-spreading layers in electronic packaging[5]

Experimental Protocols

The following are generalized protocols for the ALD of Al20s and AIN using a TMA source,
which can be adapted for Trimethyl(triethylamine)aluminium with adjustments to the
precursor delivery temperature and pulse times to achieve saturation.

Protocol for Al203 ALD using TMA and Water (H20)

This is the most common and well-characterized ALD process.
Materials and Equipment:
e ALD reactor

e Substrate (e.g., silicon wafer)
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o Trimethyl(triethylamine)aluminium precursor

e Deionized water (H20) as the co-reactant

o High-purity nitrogen (Nz2) or argon (Ar) as the carrier and purge gas

Experimental Parameters:

Parameter

Value

Notes

Substrate Temperature

150 - 300 °C

A typical ALD window for this

process.

Precursor Temperature

20-40°C

Adjust to achieve adequate
vapor pressure for delivery.
May need to be higher for the
adduct.

TMA Pulse Time

0.1-10s

Should be long enough to
achieve self-limiting surface

reaction.

N2 Purge Time 1

5-30s

Sufficient time to remove
unreacted precursor and

byproducts.

H20 Pulse Time

0.1-10s

To fully react with the surface-
adsorbed TMA.

N2 Purge Time 2

5-30s

To remove unreacted water

and byproducts.

Growth per Cycle (GPC)

~1.0 - 1.2 A/cycle

Varies with temperature.

Procedure:

e Load the substrate into the ALD reactor.

¢ Heat the substrate to the desired deposition temperature.
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e Heat the Trimethyl(triethylamine)aluminium precursor to the desired temperature.
o Execute the ALD cycles as defined by the pulse and purge times.

o Repeat the cycles until the desired film thickness is achieved.

Protocol for AIN ALD using TMA and Ammonia (NHs)

The deposition of AIN often requires higher temperatures or plasma enhancement to achieve
high-quality films.

Materials and Equipment:

e ALD reactor (thermal or plasma-enhanced)

Substrate (e.g., silicon wafer)

Trimethyl(triethylamine)aluminium precursor

Ammonia (NHs) as the nitrogen source

High-purity nitrogen (N2) or argon (Ar) as the carrier and purge gas

Experimental Parameters (Thermal ALD):
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Parameter Value Notes
Higher temperatures are
Substrate Temperature 350 - 500 °C needed for thermal activation
of NHs.[3]
Adjust for adequate vapor
Precursor Temperature 20-40°C
pressure.
TMA Pulse Time 05-20s Ensure saturation.
Longer purge times may be
N2 Purge Time 1 10-60s needed at higher
temperatures.
Longer pulses are often
NHs Pulse Time 1.0-50s required for complete surface
reaction.[3]
) Remove unreacted NHs and
Nz Purge Time 2 10-60s
byproducts.
Highly dependent on
GPC 0.5-1.0 Alcycle temperature and other process
conditions.[3]
Procedure:

Visualizations

Load the substrate into the ALD reactor.

Perform the ALD cycles as specified.

Continue cycling to reach the target thickness.

Heat the substrate to the desired high temperature.

Heat the Trimethyl(triethylamine)aluminium precursor.
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ALD Workflow and Signaling Pathway

The following diagrams illustrate the fundamental processes occurring during ALD.
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Half-Reaction 1: TMA Pulse

Pulse Trimethylaluminium TMA adsorbs on Methane (CHa)
(from adduct) -OH surface groups byproduct released

Purge 1

Purge with N2/Ar to remove
excess TMA and CHa

Half-Reaction 2: H20 Pulse

H:0 reacts with surface Methane (CHa)
Pulse Water (Hz0) -CHs groups byproduct released
Purge 2
Start New Cycle

Purge with N2/Ar to remove
excess H20 and CHa
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Half-Reaction 1: TMA Pulse

Pulse Trimethylaluminium TMA adsorbs on Methane (CHa)
(from adduct) -NH: surface groups byproduct released

Purive 1

1

( Purge with N2/Ar to remove )

excess TMA and CHa

Half-Reaction 2: NHs Pulse

. NHs reacts with surface '—»‘ Methane (CHa) '
[ Pulse Ammonia (NHs) )—P( -CHs groups byproduct released

Purge 2

Start New Cycle

excess NHs and CHa

Purge with N2/Ar to remove )
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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aluminium-in-atomic-layer-deposition-ald]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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